![molecular formula C18H34O2 B174799 trans-7-Octadecenoic acid CAS No. 13126-32-4](/img/structure/B174799.png)
trans-7-Octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-7-Octadecenoic acid, also known as Vaccenic acid, is a monounsaturated fatty acid that is commonly found in dairy products and meat. It is a natural isomer of oleic acid and has a double bond at the seventh carbon atom from the methyl end of the fatty acid chain. This acid has gained significant attention in recent years for its potential health benefits and its role in various biological processes.
Scientific Research Applications
Synthesis and Properties
The synthesis and comparison of properties of various octadecenoic acids, including trans-7-octadecenoic acid, have been explored. Fusari, Greenlee, and Brown (1951) conducted a comprehensive study on the synthesis of cis- and trans-7- and 8-octadecenoic acids, providing insights into their structural properties and melting points (Fusari, Greenlee, & Brown, 1951).
Biohydrogenation Studies
Butyrivibrio fibrisolvens, a bacterium, has been shown to have specificity in the biohydrogenation system for linoleic acid, with trans-octadecenoic acids like trans-7-octadecenoic acid playing a role in this process. Kepler, Hirons, McNeill, and Tove (1966) found that various trans-octadecenoic acids were produced during the biohydrogenation of linoleic acid (Kepler, Hirons, McNeill, & Tove, 1966).
Chain Elongation Studies
Research by Kameda, Valicenti, and Holman (1980) on the chain elongations of trans-octadecenoic acid isomers, including the delta 7 and delta 9 trans isomers, in rat liver microsomes, provides valuable insights into the metabolic processes involving these acids (Kameda, Valicenti, & Holman, 1980).
Microbial Growth Inhibition Studies
Vandenhoff, Gunstone, Barve, and Lands (1975) investigated the effects of trans-octadecenoic acid isomers on microbial growth, revealing their potential role in influencing microbial metabolism (Vandenhoff, Gunstone, Barve, & Lands, 1975).
Nutritional and Metabolic Studies
Turpeinen, Mutanen, Aro, Salminen, Basu, Palmquist, and Griinari (2002) explored the bioconversion of vaccenic acid (a type of trans fatty acid) to conjugated linoleic acid in humans, indicating potential dietary implications of trans-octadecenoic acids (Turpeinen et al., 2002).
properties
CAS RN |
13126-32-4 |
---|---|
Product Name |
trans-7-Octadecenoic acid |
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20) |
InChI Key |
RVUCYJXFCAVHNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
synonyms |
TRANS-7-OCTADECENOIC ACID |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.